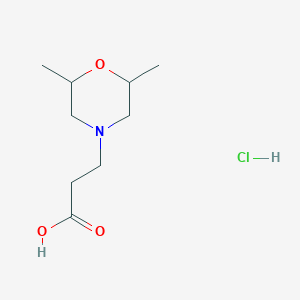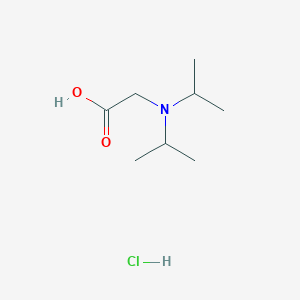
4-(5-Methyl-furan-2-yl)-phenylamine oxalate
Overview
Description
4-(5-Methyl-furan-2-yl)-phenylamine oxalate is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a phenylamine group The oxalate salt form enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate typically involves the following steps:
Formation of 5-Methyl-furan-2-ylamine: This can be achieved through the reaction of 5-methylfurfural with ammonia or an amine under reductive conditions.
Coupling with Phenylamine: The 5-methyl-furan-2-ylamine is then coupled with phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Formation of Oxalate Salt: The resulting 4-(5-Methyl-furan-2-yl)-phenylamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-furan-2-yl)-phenylamine oxalate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenylamine derivatives.
Scientific Research Applications
4-(5-Methyl-furan-2-yl)-phenylamine oxalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The furan ring and phenylamine group provide sites for various chemical reactions, enabling the compound to participate in diverse synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-furan-2-ylamine: A precursor in the synthesis of 4-(5-Methyl-furan-2-yl)-phenylamine oxalate.
Phenylamine: Another precursor and a common aromatic amine.
Furan-2,5-dione: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to the combination of the furan ring and phenylamine group, which imparts distinct chemical and biological properties. Its oxalate salt form further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.C2H2O4/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;3-1(4)2(5)6/h2-7H,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOYUZXZTZLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)


![2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride](/img/structure/B1388988.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388990.png)
